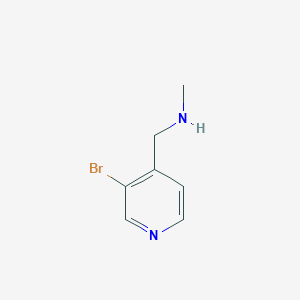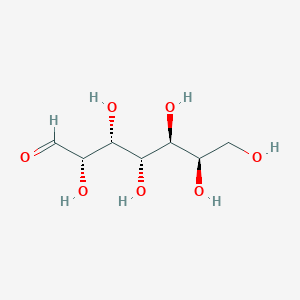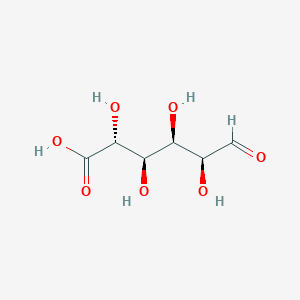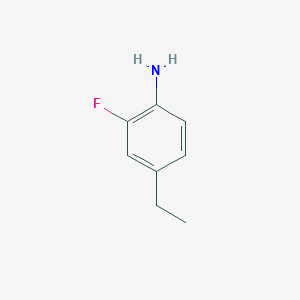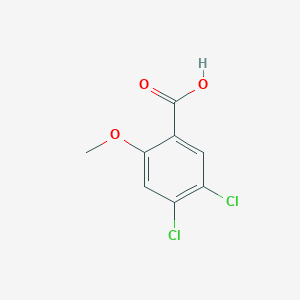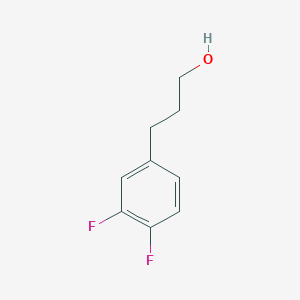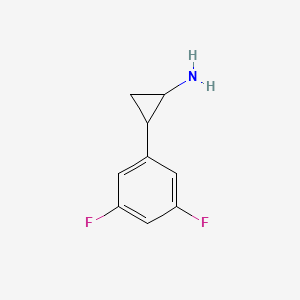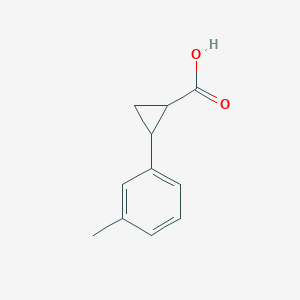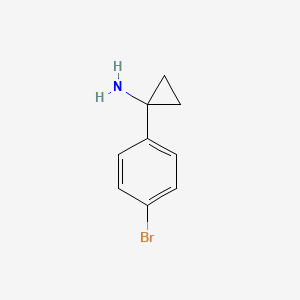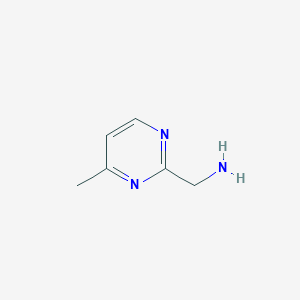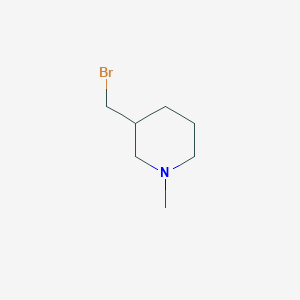
3-甲基喹喔啉-5-胺
描述
3-Methylquinoxalin-5-amine is a chemical compound used for various purposes in industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 3-Methylquinoxalin-5-amine involves several steps. For instance, a solution of 2-methyl-8-nitroquinoxaline in methanol was added dropwise to a 20% aqueous solution of titanium trichloride at 0° C . After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour .Molecular Structure Analysis
The molecular structure of 3-Methylquinoxalin-5-amine consists of 12 heavy atoms, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
Quinoxaline derivatives, including 3-Methylquinoxalin-5-amine, have been involved in various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol .Physical And Chemical Properties Analysis
3-Methylquinoxalin-5-amine has a molecular weight of 159.19 . It is a solid at room temperature .科学研究应用
合成和抗菌活性
3-甲基喹喔啉-5-胺衍生物的一个重要应用是合成具有优化抗菌活性的化合物。Singh等人(2010年)通过将C2氯原子替换为连接到苯环的醚键,合成了各种喹喔啉衍生物。这些化合物经过抗菌活性测试,展示了3-甲基喹喔啉-5-胺衍生物在开发新的抗菌剂方面的潜力(Singh et al., 2010)。
结构分析和在材料科学中的潜力
另一个应用涉及结构分析和合成具有潜在用途的新化合物,可在材料科学中使用。Ahoya等人(2010年)在3-甲基喹喔啉-2-酮和双(2-氯乙基)胺盐酸盐反应中分离出两个异构体,为3-甲基喹喔啉-5-胺衍生物的结构多样性和其在设计具有特定性质的新材料中的潜在应用提供了见解(Ahoya et al., 2010)。
抗增殖和抗菌性能
Gür等人(2020年)探索了由5-取代-1,3,4-噻二唑-2-胺制得的席夫碱的抗增殖和抗菌性能,突显了喹喔啉衍生物在生物医学研究中的广泛潜力。这些化合物表现出显著的DNA保护能力和抗菌活性,表明它们在开发新的治疗策略中的实用性(Gür等人,2020年)。
催化和化学合成
研究还延伸到催化和化学合成领域。Shobha等人(2011年)通过三组分缩合反应,使用高活性和选择性的AlKIT-5催化剂,展示了3,4-二氢喹喔啉-2-胺衍生物的合成,提供了出色的产率。这项研究说明了3-甲基喹喔啉-5-胺衍生物在催化中的应用,为复杂有机分子的高效合成提供了一种方法(Shobha et al., 2011)。
安全和危害
未来方向
作用机制
Mode of Action:
- Activation of Carbonyl Group:
Biochemical Pathways:
- Dehydration and Product Formation:
Action Environment:
- Environmental Factors:
生化分析
Biochemical Properties
3-Methylquinoxalin-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP1A2 and CYP3A4 . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, 3-Methylquinoxalin-5-amine has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity .
Cellular Effects
The effects of 3-Methylquinoxalin-5-amine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methylquinoxalin-5-amine has been found to induce apoptosis in cancer cells by targeting VEGFR-2, a receptor involved in cell proliferation and survival . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
At the molecular level, 3-Methylquinoxalin-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, the binding of 3-Methylquinoxalin-5-amine to cytochrome P450 enzymes results in the inhibition of their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylquinoxalin-5-amine can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that 3-Methylquinoxalin-5-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Methylquinoxalin-5-amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity . At high doses, 3-Methylquinoxalin-5-amine can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
3-Methylquinoxalin-5-amine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions within cells .
Transport and Distribution
Within cells and tissues, 3-Methylquinoxalin-5-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Methylquinoxalin-5-amine is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the endoplasmic reticulum, mitochondria, or nucleus can affect its interactions with biomolecules and its overall function .
属性
IUPAC Name |
3-methylquinoxalin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZGIJQANGIGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311246 | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19031-43-7 | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19031-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


